2-Hydroxy-3-methoxybenzaldehyde
Overview
Description
Mechanism of Action
Target of Action
2-Hydroxy-3-methoxybenzaldehyde, also known as 3-Methoxysalicylaldehyde, primarily targets the cellular antioxidation systems . It disrupts these systems, making it an effective method for controlling fungal pathogens . The compound has been shown to have potent antifungal activity .
Mode of Action
The compound interacts with its targets by destabilizing cellular redox homeostasis and/or antioxidation systems . This disruption is achieved through the compound’s redox-active properties . The antifungal activity of the compound increases with the presence of an ortho-hydroxyl group in the aromatic ring .
Biochemical Pathways
The compound affects the oxidative stress-response pathway . It disrupts cellular antioxidation, which is indicated by its antifungal activity against deletion mutants in the oxidative stress-response pathway of Saccharomyces cerevisiae .
Result of Action
The compound’s action results in the inhibition of fungal growth . It has been found to be effective against strains of Aspergillus fumigatus, A. flavus, A. terreus, and Penicillium expansum, which are causative agents of human invasive aspergillosis and/or are mycotoxigenic . Additionally, it has demonstrated anti-cancer efficacy against MCF-7 cells .
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors. For instance, it is air sensitive and should be stored away from air and oxidizing agents . It should be kept in a cool, dry, and well-ventilated condition . These factors can significantly impact the compound’s effectiveness and stability.
Biochemical Analysis
Biochemical Properties
2-Hydroxy-3-methoxybenzaldehyde interacts with various enzymes and proteins. It is a weak inhibitor of tyrosinase , an enzyme that catalyzes the oxidation of phenols. It also displays both antimutagenic and comutagenic properties in Escherichia coli .
Cellular Effects
The compound has been found to disrupt cellular antioxidation . It can cause DNA damage as detected by comet assay . It also has moderate antifungal and antibacterial properties .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It disrupts cellular antioxidation, which is likely due to its ability to cycle between oxidized and reduced states, destabilizing cellular redox homeostasis . It also inhibits the enzyme tyrosinase, which could affect melanin synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, it has a specific melting range, meaning the product may be solid, liquid, a solidified melt, or a supercooled melt .
Metabolic Pathways
It is known that the compound is involved in the shikimate pathway, which participates in the biosynthesis of most phenolic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Hydroxy-3-methoxybenzaldehyde can be synthesized through several methods. One common method involves the reaction of 2-hydroxybenzaldehyde with methanol in the presence of a catalyst. Another method includes the oxidation of 2-hydroxy-3-methoxytoluene using oxidizing agents like hydrogen peroxide .
Industrial Production Methods: In industrial settings, this compound is often produced by the methylation of pyrogallol followed by oxidation. The process involves the use of dimethyl sulfate or methyl iodide as methylating agents and subsequent oxidation with hydrogen peroxide .
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxy-3-methoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: The compound can undergo electrophilic aromatic substitution reactions due to the presence of the hydroxyl and methoxy groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents.
Major Products:
Oxidation: 2-Hydroxy-3-methoxybenzoic acid.
Reduction: 2-Hydroxy-3-methoxybenzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the substituent used.
Scientific Research Applications
2-Hydroxy-3-methoxybenzaldehyde has a wide range of applications in scientific research:
Comparison with Similar Compounds
Vanillin (4-Hydroxy-3-methoxybenzaldehyde): Vanillin is a more common isomer with the hydroxyl group in the para position.
Anisaldehyde: Another related compound used in perfumery and as an intermediate in organic synthesis.
Uniqueness: 2-Hydroxy-3-methoxybenzaldehyde is unique due to its ortho configuration, which imparts distinct chemical properties and reactivity compared to its isomers. This configuration allows for specific interactions in biological systems and makes it a valuable compound in various synthetic applications .
Properties
IUPAC Name |
2-hydroxy-3-methoxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3/c1-11-7-4-2-3-6(5-9)8(7)10/h2-5,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJVNINGBHGBWJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5022011 | |
Record name | 2-Hydroxy-3-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5022011 | |
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Molecular Weight |
152.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Light yellow crystalline solid; [Sigma-Aldrich MSDS] | |
Record name | 2-Vanillin | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Vapor Pressure |
0.00103 [mmHg] | |
Record name | 2-Vanillin | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
148-53-8 | |
Record name | o-Vanillin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=148-53-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2-Vanillin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000148538 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Methoxysalicylaldehyde | |
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Record name | Benzaldehyde, 2-hydroxy-3-methoxy- | |
Source | EPA Chemicals under the TSCA | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Hydroxy-3-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5022011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-hydroxy-m-anisaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.197 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2-HYDROXY-3-METHOXYBENZALDEHYDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/008LR748FI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2-Hydroxy-3-methoxybenzaldehyde?
A1: this compound has the molecular formula C8H8O3 and a molecular weight of 152.15 g/mol.
Q2: What are the key spectroscopic characteristics of this compound?
A:
FTIR: The infrared spectrum exhibits characteristic peaks corresponding to the functional groups present. A strong band is observed around 1619 cm-1, attributed to the stretching vibration of the C=N bond in the azomethine group. []* FT-Raman: This technique provides complementary vibrational information, further confirming the functional group assignments. []* NMR:* Both 1H NMR and 13C NMR spectroscopy provide detailed information about the hydrogen and carbon environments within the molecule, respectively. [, , ]
Q3: What is the significance of the tautomeric behavior observed in this compound derivatives?
A: this compound derivatives can exhibit tautomerism between enol-imine and keto-amine forms. This phenomenon influences the compound's reactivity and interactions with other molecules. Studies utilizing crystallographic, spectroscopic (FTIR, Raman, electronic), and DFT methods confirmed the coexistence of both tautomers in the crystal structure of a potassium salt derivative. []
Q4: How stable is this compound under different conditions?
A: While specific stability data for this compound may vary depending on the conditions, research indicates good stability in various environments. For instance, its Schiff base complexes have been successfully synthesized using solvent-assisted mechanochemistry, demonstrating stability during grinding. []
Q5: What are the implications of incorporating this compound into polymeric structures?
A: Research shows that this compound can be enzymatically polymerized in vitro under diffusion-controlled reaction conditions, resulting in self-organization and the formation of spatial periodic structures within the polymer. [] This property could be useful in designing materials with specific structural properties.
Q6: How does the coordination environment of this compound-derived complexes impact their catalytic activity?
A: Studies on dinuclear mixed-valence CoIII/CoII complexes incorporating this compound derivatives highlight the importance of a coordinated water molecule in the primary coordination sphere. This coordinated water molecule is believed to facilitate proton-coupled electron transfer (PCET) mechanisms, promoting O-O bond formation and enhancing oxygen evolution reaction (OER) activity. []
Q7: Can you elaborate on the role of this compound-derived complexes in olefin epoxidation?
A: Molybdenum(VI) complexes with Schiff base ligands derived from this compound have shown promise as pre-catalysts for olefin epoxidation. These complexes, typically featuring a distorted octahedral Mo(VI) coordination sphere, demonstrate reactivity towards epoxidation of cis-cyclooctene, cyclohexene, and (R)-limonene using aqueous tert-butyl peroxide (TBHP) as the oxidant. Importantly, these reactions proceed efficiently in the absence of an organic solvent, promoting greener chemical processes. []
Q8: How is computational chemistry employed in understanding this compound and its derivatives?
A8: Computational techniques, such as density functional theory (DFT) calculations, play a crucial role in predicting and explaining the properties of this compound and its derivatives. DFT has been utilized to:
- Study tautomerism: DFT optimized geometries and calculated spectroscopic data align well with experimental findings, supporting the coexistence of enol-imine and keto-amine tautomers. []
- Investigate magnetic behavior: DFT calculations have helped interpret the magnetic properties of copper-azido polynuclear complexes containing this compound-derived Schiff base ligands. []
Q9: How do structural modifications to this compound affect its biological activity?
A: Research on the acaricidal activity of this compound derivatives against the stored food mite Tyrophagus putrescentiae revealed vital SAR insights. The introduction of a hydroxyl and/or methoxy group into the benzaldehyde structure enhanced the acaricidal activity. Specifically, 4-methoxybenzaldehyde exhibited the highest potency, followed by 3-methoxybenzaldehyde, 2-hydroxy-5-methoxybenzaldehyde, 2-methoxybenzaldehyde, 2-hydroxybenzaldehyde, and lastly, this compound. [] This suggests that the position and presence of these substituents significantly influence the compound's interaction with its biological target.
Q10: How does the presence of a quaternary nitrogen impact the biological activity of phenanthridine derivatives structurally similar to benzo[c]phenanthridine alkaloids?
A: Studies investigating the synthesis and biological evaluation of novel phenanthridines, designed as analogs of benzo[c]phenanthridine alkaloids, demonstrated that the presence of an N-methyl quaternary nitrogen significantly enhanced antibacterial and anticancer activities. [] This structural modification, along with 7-benzyloxy substitution, led to increased potency against various bacterial strains and cancer cell lines.
Q11: Are there strategies to improve the stability or bioavailability of this compound and its derivatives?
A: While the research provided doesn't explicitly detail specific formulation strategies for this compound, it highlights the use of different solvents and counterions during complex synthesis. For instance, using dimethylformamide as a liquid-assisted solvent in mechanochemical synthesis resulted in the formation of stable Schiff base complexes. [] This suggests that solvent selection could be crucial for stability and potential bioavailability.
Q12: What analytical techniques are commonly used to characterize this compound and its derivatives?
A12: A wide range of analytical techniques has been employed to study this compound and its derivatives, including:
- Spectroscopic techniques: FTIR, FT-Raman, UV-Vis, NMR (1H and 13C) [, , , , ]
- Thermal analysis: Thermogravimetric analysis (TGA), Differential scanning calorimetry (DSC) []
- Elemental analysis: CHN analysis [, ]
- X-ray crystallography: Single-crystal X-ray diffraction [, , , ]
- Electrochemical techniques: Cyclic voltammetry, DC Polarography []
- Chromatographic techniques: Not explicitly mentioned for this compound itself, but used for isolation of a related compound from Periploca sepium oil. []
Q13: How is the concentration of this compound determined in different matrices?
A: While not explicitly addressed in the provided research, spectrophotometric methods have been developed for the determination of thorium(IV) using this compound isonicotinoyl hydrazone (HMBAINH). [] This suggests the potential for developing similar methods for quantifying this compound itself.
Q14: How does research on this compound contribute to different scientific disciplines?
A14: Research on this compound spans various disciplines, highlighting its versatility and potential applications:
- Coordination Chemistry: The compound serves as a versatile ligand in the synthesis of transition metal complexes, leading to investigations into their structural, magnetic, and catalytic properties. [, , , , , , , , ]
- Medicinal Chemistry: Derivatives of this compound, including its Schiff bases, exhibit a wide range of biological activities, prompting investigations into their potential as antibacterial, antifungal, anticancer, anti-inflammatory, analgesic, and antipyretic agents. [, , , ]
- Materials Science: The self-organization properties observed during the enzymatic polymerization of this compound open avenues for developing novel materials with controlled structures and properties. []
- Analytical Chemistry: The development of spectrophotometric methods using this compound derivatives for metal ion detection demonstrates its utility in analytical applications. []
- Developing more targeted and efficient drug delivery systems for this compound-based therapeutics to enhance their efficacy and minimize potential side effects. []
- Exploring the use of computational modeling and QSAR studies to design novel this compound derivatives with improved biological activity and selectivity. []
- Investigating the environmental impact and degradation pathways of this compound and its derivatives to ensure their sustainable and responsible use. []
- Exploring the potential of this compound and its derivatives in other cross-disciplinary applications, such as catalysis, sensing, and materials science. []
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